![molecular formula C23H31N3O4 B2880438 N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-(2-methoxyphenoxy)acetamide CAS No. 1005297-32-4](/img/structure/B2880438.png)
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-(2-methoxyphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-(2-methoxyphenoxy)acetamide, also known as DMXAA, is a small molecule drug that has been extensively studied for its anti-tumor properties. It was originally developed as a treatment for the common cold, but its anti-cancer effects were discovered during clinical trials.
Scientific Research Applications
Anthelminthic Applications
N-(4-[(1-(Dimethylamino)-ethylidene)-amino]-phenyl)-2 methoxyacetamide hydrochloride, also known as amidantel, represents a novel aminophenylamidine class with significant anthelminthic activity. Research has shown its effectiveness against a variety of parasitic worms in rodents, including nematodes, filariae, and cestodes. Its efficacy in dogs against hookworms and large roundworms has been particularly noted, highlighting its potential as a powerful anthelminthic agent in veterinary medicine without showing teratogenic effects in tested animals (Wollweber et al., 1979).
Antifungal Properties
2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been identified as effective antifungal agents against Candida species, showcasing broad-spectrum activity that also encompasses Aspergillus species. These findings are particularly noteworthy due to the challenge posed by fungal infections, especially in immunocompromised patients. The introduction of a gem-dimethyl group on the morpholin-2-one core improved plasma stability while maintaining antifungal efficacy, making these derivatives promising candidates for antifungal drug development (Bardiot et al., 2015).
Anticancer, Anti-inflammatory, and Analgesic Activities
The synthesis of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives has yielded compounds with potential anticancer, anti-inflammatory, and analgesic properties. These derivatives, particularly those with halogenation on the aromatic ring, have shown promising activity against breast cancer and neuroblastoma cells, in addition to anti-inflammatory and analgesic effects. Such research underscores the therapeutic potential of these compounds in treating a variety of conditions, highlighting the importance of chemical synthesis in developing new therapeutic agents (Rani et al., 2014).
Analgesic and Anti-Inflammatory Candidates
New analogs of paracetamol with modifications to the phenyl moiety and sulfonamide group have demonstrated enhanced analgesic and anti-inflammatory effects compared to paracetamol and ibuprofen alone. This research illustrates the potential of chemical modification to existing drugs in creating superior therapeutic options for pain and inflammation management, opening avenues for further pharmaceutical development (Ahmadi et al., 2014).
properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-2-(2-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4/c1-25(2)19-10-8-18(9-11-19)20(26-12-14-29-15-13-26)16-24-23(27)17-30-22-7-5-4-6-21(22)28-3/h4-11,20H,12-17H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDRKPCVTPUIIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC=C2OC)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.